molecular formula C11H22O6 B14755438 Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside CAS No. 605-81-2

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside

Cat. No.: B14755438
CAS No.: 605-81-2
M. Wt: 250.29 g/mol
InChI Key: ZYGZAHUNAGVTEC-NZFPMDFQSA-N
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Description

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C11H22O6. It is a derivative of glucose where the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy groups. This compound is often used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside can be synthesized through the methylation of alpha-D-glucopyranoside. The process involves the use of methyl iodide and silver oxide in a basic solution, typically dimethyl sulfate or N,N-dimethylformamide (DMF) as the solvent . The reaction conditions usually require a controlled temperature and pH to ensure complete methylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale methylation processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The methoxy groups enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

605-81-2

Molecular Formula

C11H22O6

Molecular Weight

250.29 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane

InChI

InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11+/m1/s1

InChI Key

ZYGZAHUNAGVTEC-NZFPMDFQSA-N

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC)OC)OC)OC

Origin of Product

United States

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